molecular formula C19H19NO3 B13443334 (5-aMino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)Methanone

(5-aMino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)Methanone

Cat. No.: B13443334
M. Wt: 309.4 g/mol
InChI Key: ZBSCIIGOYCSAQV-UHFFFAOYSA-N
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Description

(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran ring system substituted with amino, butyl, and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the use of aluminum (III) chloride as a catalyst in chlorobenzene at temperatures ranging from 65 to 70°C . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with precise temperature control and the use of specialized equipment to handle the reagents and intermediates safely. The scalability of the synthetic route is crucial for commercial applications, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-butyl-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

    (5-Amino-2-butyl-1-benzofuran-3-yl)(4-chlorophenyl)methanone: Contains a chloro group instead of a hydroxy group.

    (5-Amino-2-butyl-1-benzofuran-3-yl)(4-nitrophenyl)methanone: Features a nitro group in place of the hydroxy group.

Uniqueness

The presence of the hydroxy group in (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone imparts unique chemical properties, such as increased hydrogen bonding capability and reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(5-amino-2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H19NO3/c1-2-3-4-17-18(15-11-13(20)7-10-16(15)23-17)19(22)12-5-8-14(21)9-6-12/h5-11,21H,2-4,20H2,1H3

InChI Key

ZBSCIIGOYCSAQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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